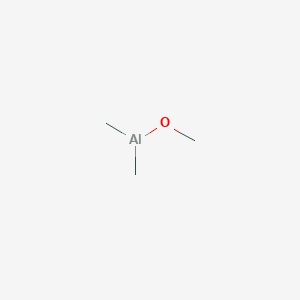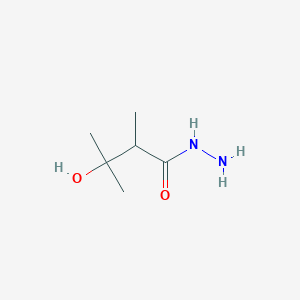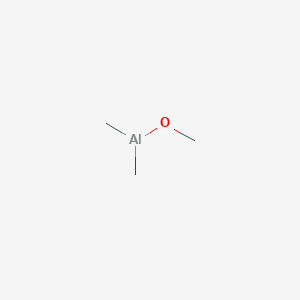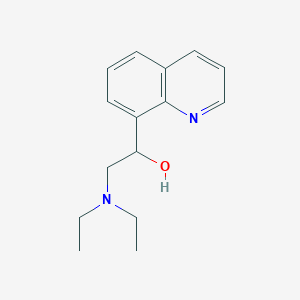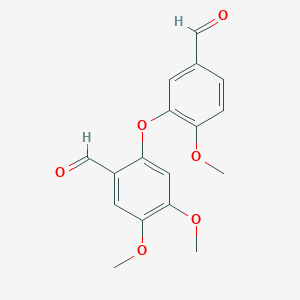
2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde is an organic compound with a complex structure that includes multiple methoxy and formyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenol with formaldehyde under acidic conditions to form 5-formyl-2-methoxyphenol. This intermediate is then reacted with 4,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(5-Carboxy-2-methoxyphenoxy)-4,5-dimethoxybenzoic acid.
Reduction: 2-(5-Hydroxymethyl-2-methoxyphenoxy)-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The formyl and methoxy groups play a crucial role in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Formyl-2-methoxyphenoxy)acetic acid
- 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid
Uniqueness
2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde is unique due to the presence of both formyl and multiple methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
2221-51-4 |
|---|---|
Fórmula molecular |
C17H16O6 |
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
2-(5-formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C17H16O6/c1-20-13-5-4-11(9-18)6-17(13)23-14-8-16(22-3)15(21-2)7-12(14)10-19/h4-10H,1-3H3 |
Clave InChI |
YYGSGVZGXFWVMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=O)OC2=CC(=C(C=C2C=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


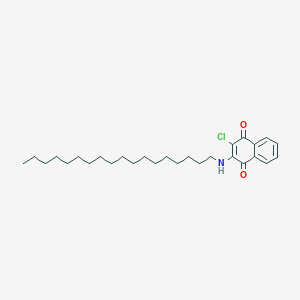
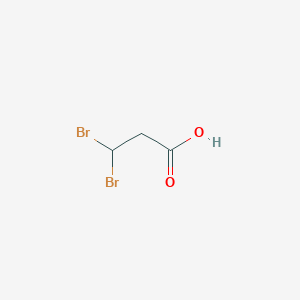
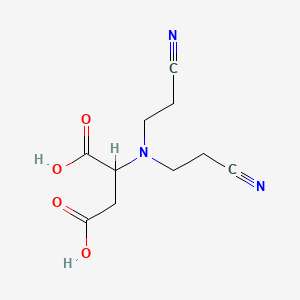
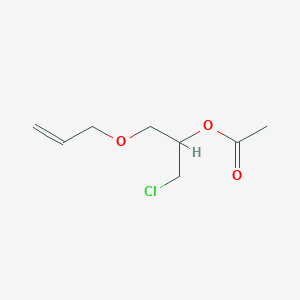
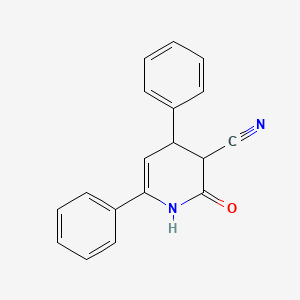
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
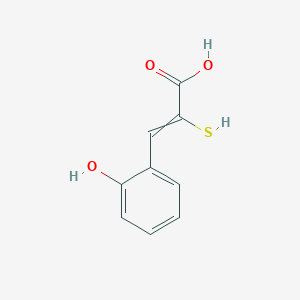
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
